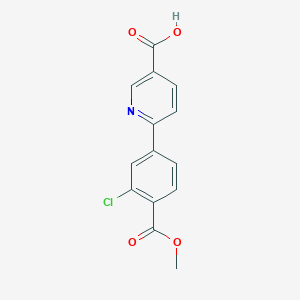
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid (CMPN) is a synthetic compound with diverse applications in the scientific and medical fields. CMPN is a versatile molecule that has been utilized in a range of laboratory experiments, from the synthesis of organic compounds to the investigation of biochemical and physiological effects. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMPN.
作用機序
The mechanism of action of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% is not fully understood. However, it is believed that 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% binds to certain proteins in the body, resulting in changes in the activity of those proteins. These changes can affect the biochemical and physiological processes of the body.
Biochemical and Physiological Effects
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as protein kinases and phosphatases, and to affect the activity of certain proteins, such as G-protein coupled receptors and ion channels. 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has also been shown to affect the expression of certain genes, resulting in changes in the expression of proteins and other molecules. In addition, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has been found to affect the metabolism of certain molecules, such as fatty acids and glucose.
実験室実験の利点と制限
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store, and it is relatively inexpensive to purchase. 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% is also a versatile molecule that can be used in a variety of experiments. However, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% does have some limitations. It can be toxic in high concentrations, and it can interact with other molecules, resulting in unexpected results.
将来の方向性
The potential applications of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% are numerous, and there are a number of future directions that could be explored. 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% could be used to develop new drugs and to investigate the structure and function of proteins. 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% could also be used to study the effects of environmental pollutants on biochemical and physiological processes. Additionally, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% could be used to develop new methods for the synthesis of organic compounds, and to study the mechanism of action of existing drugs. Finally, 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% could be used to explore the biochemical and physiological effects of other compounds, such as hormones and vitamins.
合成法
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% is a synthetic compound that can be synthesized from several different starting materials. The most common method for synthesizing 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% involves the use of 3-chloro-4-methoxybenzaldehyde, 2-methoxy-nicotinic acid, and a base such as potassium carbonate or sodium hydroxide. The reaction of these three components results in the formation of 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95%. Other methods for synthesizing 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% involve the use of other starting materials, such as 4-methoxybenzaldehyde or 2-chloro-3-methoxybenzaldehyde, and other bases, such as sodium bicarbonate or sodium hydroxide.
科学的研究の応用
5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has a wide range of applications in scientific research. It has been used in a variety of laboratory experiments, including the synthesis of organic compounds, the investigation of biochemical and physiological effects, and the study of the mechanism of action of certain drugs. 5-(3-Chloro-4-methoxycarbonylphenyl)-2-methoxynicotinic acid, 95% has also been utilized in the development of new drugs and in the study of the structure and function of proteins.
特性
IUPAC Name |
5-(3-chloro-4-methoxycarbonylphenyl)-2-methoxypyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClNO5/c1-21-13-11(14(18)19)5-9(7-17-13)8-3-4-10(12(16)6-8)15(20)22-2/h3-7H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GISLVEGBYPEHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=N1)C2=CC(=C(C=C2)C(=O)OC)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40688341 |
Source


|
| Record name | 5-[3-Chloro-4-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-89-6 |
Source


|
| Record name | 5-[3-Chloro-4-(methoxycarbonyl)phenyl]-2-methoxypyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40688341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














